molecular formula C8H12ClN3O2 B1435014 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride CAS No. 1803610-38-9

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride

Cat. No.: B1435014
CAS No.: 1803610-38-9
M. Wt: 217.65 g/mol
InChI Key: HHBLPXPMYNFQHJ-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H12ClN3O2 It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride typically involves the reaction of benzotriazole with acetic acid derivatives under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its corrosion inhibition properties.

    1H-Benzotriazole-1-acetic acid: A similar compound with slightly different chemical properties.

    4,5,6,7-tetrahydro-1H-benzotriazole:

Uniqueness

2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBLPXPMYNFQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=NN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride
Reactant of Route 4
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride
Reactant of Route 5
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid hydrochloride

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